[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Description
The compound [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a structurally complex molecule featuring a naphthalene backbone esterified to a substituted phenyl group. The phenyl ring is functionalized with a methoxy group at the 2-position and an (E)-configured α-cyanoenone moiety at the 5-position. The enone system is further substituted with a 4-fluoroanilino group, contributing to its electronic and steric profile .
Key physicochemical properties (from ):
- Molecular formula: C₂₈H₁₉FN₂O₄
- Molecular weight: 466.47 g/mol
- logP: 5.856 (high lipophilicity)
- Hydrogen bond acceptors/donors: 7 acceptors, 1 donor
- Polar surface area: 67.511 Ų
Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN2O4/c1-34-25-14-9-18(15-20(17-30)27(32)31-22-12-10-21(29)11-13-22)16-26(25)35-28(33)24-8-4-6-19-5-2-3-7-23(19)24/h2-16H,1H3,(H,31,32)/b20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUIBPWYQNVYSG-HMMYKYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a complex organic molecule with potential therapeutic applications. Its structure includes multiple functional groups that may interact with biological systems, making it a candidate for various pharmacological studies.
- Molecular Formula : C25H19FN2O5
- Molecular Weight : 446.434 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Binding : It may bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
In Vitro Studies
Research has demonstrated that compounds with similar structures exhibit significant biological effects. For example, a study on related compounds showed that they could modulate the synthesis of nitric oxide and cytokines in macrophage cultures, indicating anti-inflammatory properties .
| Study | Cell Type | Effect Observed | Concentration |
|---|---|---|---|
| JMPR-01 | Macrophages | Reduced IL-1β and TNFα production | 25 - 50 µM |
| JMPR-01 | Macrophages | Decreased nitrite production | 25 - 50 µM |
In Vivo Studies
In vivo experiments using animal models have further elucidated the anti-inflammatory potential of similar compounds. For instance, JMPR-01 was tested in CFA-induced paw edema models, showing significant reduction in inflammation comparable to standard treatments like dexamethasone .
| Model | Treatment | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| CFA-induced paw edema | JMPR-01 | 100 | Significant reduction in edema |
| Zymosan-induced peritonitis | JMPR-01 | 5 - 50 | Reduced leukocyte migration by up to 90% |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other compounds featuring similar structural motifs. For instance, compounds like 4-fluoroaniline have been used as precursors in various chemical syntheses and exhibit distinct pharmacological profiles due to their functional groups.
| Compound | Key Functional Groups | Biological Activity |
|---|---|---|
| [5-[(E)-...naphthalene-1-carboxylate] | Cyano, methoxy, fluoroanilino | Potential anti-inflammatory effects |
| JMPR-01 | Cyano, phenylacrylamide | Anti-inflammatory, immunomodulatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[2-Cyano-3-(4-fluoroanilino)-3-oxoprop-1-en-1-yl]phenyl Naphthalene-1-carboxylate (ID: 8013-9578, )
- Molecular formula : C₂₇H₁₇FN₂O₃
- Molecular weight : 436.44 g/mol
- Key difference: The phenyl group lacks the 2-methoxy substituent present in the target compound.
- Application: Not explicitly stated, but its simpler structure may favor synthetic accessibility for preliminary screening .
5-[2-Cyano-3-(2-fluoroanilino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl Naphthalene-1-carboxylate ()
- Key difference: The fluoroanilino group is at the 2-position (ortho) instead of the 4-position (para).
- Impact : The ortho-fluoro substitution introduces steric constraints and alters electronic effects, which could influence intermolecular interactions (e.g., π-π stacking) or receptor binding.
- Physicochemical profile : Similar logP (5.856) and molecular weight (466.47 g/mol), indicating comparable lipophilicity and bioavailability .
[5-[(E)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] Naphthalene-1-carboxylate ()
- Key difference: The 4-fluoroanilino group is replaced with a 2-methoxycarbonylanilino substituent.
- Impact: The methoxycarbonyl group is strongly electron-withdrawing, which may enhance electrophilic reactivity at the α-cyanoenone moiety. This could make the compound more reactive in Michael addition or nucleophilic substitution reactions .
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target compound | C₂₈H₁₉FN₂O₄ | 466.47 | 5.856 | 67.51 |
| 4-[2-Cyano-3-(4-fluoroanilino)... (ID 8013-9578) | C₂₇H₁₇FN₂O₃ | 436.44 | N/A | N/A |
| 5-[2-Cyano-3-(2-fluoroanilino)... | C₂₈H₁₉FN₂O₄ | 466.47 | 5.856 | 67.51 |
Key Observations:
Substituent Position Matters: Para-fluoro vs. ortho-fluoro anilino groups ( vs. 9) significantly alter steric and electronic profiles. Methoxy vs. methoxycarbonyl substitutions () modulate electron density and reactivity.
Synthetic Accessibility :
- Simpler analogs (e.g., ID 8013-9578) may be easier to synthesize but lack the nuanced functionality of the target compound.
Research Tools and Methodologies
- Crystallographic Analysis : Programs like SHELX and ORTEP are critical for resolving the stereochemistry and conformational preferences of such compounds.
- Computational Modeling : Tools like logP calculators and polar surface area estimators (implied in ) aid in predicting pharmacokinetic properties.
Notes and Limitations
Synthesis Challenges: The target compound’s multiple functional groups (cyano, enone, fluoroanilino) require precise reaction conditions to avoid side reactions.
Biological Data Gap: No direct evidence of biological activity or toxicity is provided in the available literature.
Positional Isomerism : The biological or material performance of para- vs. ortho-fluoro derivatives remains unexplored.
Preparation Methods
Core Structural Fragmentation
Retrosynthetic decomposition identifies three primary fragments:
- Naphthalene-1-carboxylate moiety : Serves as the esterifying agent.
- Methoxyphenyl-propenyl backbone : Houses the α,β-unsaturated ketone and cyano groups.
- 4-Fluoroaniline segment : Provides the amide functionality.
Critical disconnections include:
- Esterification between the methoxyphenol and naphthalene carbonyl.
- Knoevenagel condensation to install the α-cyano-β-ketoenamine system.
- Amide coupling between the propenyl ketone and 4-fluoroaniline.
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling for Aryl-Ester Formation
The naphthalene-1-carboxylate ester is introduced via palladium-catalyzed coupling between 5-bromo-2-methoxyphenyl intermediates and naphthalene-1-boronic acid derivatives.
Reaction Conditions :
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: K2CO3
- Solvent: DMF/H2O (4:1)
- Temperature: 80°C, 12 h
- Yield: 78–85%
Mechanistic Insight : Oxidative addition of the aryl bromide to Pd(0) precedes transmetallation with the boronic acid. Reductive elimination furnishes the biaryl ester.
Knoevenagel Condensation for α-Cyano-β-Ketoenamine Assembly
The propenyl bridge is constructed via base-mediated condensation between 2-methoxy-5-formylphenyl naphthalene-1-carboxylate and cyanoacetamide derivatives.
Optimized Protocol :
| Component | Specification |
|---|---|
| Aldehyde | 2-Methoxy-5-formylphenyl ester |
| Active Methylene Donor | N-(4-Fluorophenyl)cyanoacetamide |
| Base | Piperidine (10 mol%) |
| Solvent | Ethanol, reflux |
| Reaction Time | 6–8 h |
| Stereoselectivity | >95% E-isomer |
This step achieves high regiocontrol due to the electron-withdrawing cyano group favoring trans-addition.
Amide Coupling and Final Assembly
The intermediate α-cyano-β-ketoester undergoes nucleophilic acyl substitution with 4-fluoroaniline:
$$
\text{Cyanoester} + \text{4-Fluoroaniline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Critical Parameters :
- Stoichiometry : 1.2 equiv aniline to drive completion.
- Temperature : 0°C → RT to minimize epimerization.
- Workup : Aqueous HCl wash removes excess aniline.
Stereochemical Control and Isomer Purity
The E-configuration of the propenyl double bond is confirmed via:
- 1H NMR Coupling Constants : JH-H = 12–14 Hz for trans-vinylic protons.
- NOESY : Absence of nOe between vinyl-H and adjacent aryl groups.
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >99% isomeric purity under optimized Knoevenagel conditions.
Scalability and Process Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer during exothermic steps (e.g., Knoevenagel):
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 6 h | 12 min |
| Yield | 82% | 89% |
| Byproduct Formation | 5–7% | <1% |
Green Chemistry Approaches
Solvent screening identifies cyclopentyl methyl ether (CPME) as a sustainable alternative to DMF, reducing E-factor by 40%.
Analytical Characterization
Spectroscopic Data :
- IR (KBr) : ν = 2215 cm−1 (C≡N), 1720 cm−1 (ester C=O), 1665 cm−1 (amide C=O).
- 13C NMR (125 MHz, CDCl3) : δ 162.1 (C=O, ester), 158.9 (C=O, amide), 117.3 (C≡N).
X-ray Crystallography :
- Dihedral angle between naphthalene and methoxyphenyl planes: 68.5°
- Intermolecular N–H···O=C hydrogen bonding stabilizes crystal packing.
Industrial Applications and Patent Landscape
While no direct patents cover this compound, analogous naphthalene carboxylates are protected under WO2020007902A1 for agrochemical uses. Scale-up requires licensing cross-coupling technologies from USP6897220B2.
Q & A
Q. What are the recommended synthetic routes and characterization techniques for [compound]?
The compound is synthesized via multi-step organic reactions, often involving condensation between naphthalene-carboxylate derivatives and fluorophenyl-enamine intermediates under controlled conditions (e.g., reflux in anhydrous solvents like DMF or THF). Key steps include:
- Cyano-group introduction : Using Knoevenagel condensation with cyanoacetic acid derivatives .
- Amide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to link 4-fluoroaniline to the propenyl backbone .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol . Characterization involves 1H/13C NMR for structural confirmation, HPLC-MS for purity assessment (>95%), and FT-IR to verify functional groups (e.g., C=O at ~1700 cm⁻¹) .
Q. How are physicochemical properties such as solubility and stability determined for this compound?
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) using shake-flask methods, with quantification via UV-Vis spectroscopy .
- Stability : Assessed under varying pH (1–12) and temperatures (25–60°C) using accelerated degradation studies analyzed by HPLC. Thermal stability is evaluated via DSC/TGA to identify decomposition points .
Advanced Research Questions
Q. What methodologies are employed to investigate the compound’s biological activity and mechanism of action?
- In vitro assays : Cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates and kinetic analysis (e.g., Michaelis-Menten plots) .
- Target identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proteins like Bcl-2 or EGFR .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., docking into ATP-binding pockets of kinases) .
- QSAR studies : Machine learning models (e.g., Random Forest) correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity data .
- MD simulations : GROMACS or AMBER trajectories assess conformational stability in biological environments .
Q. What strategies address contradictions in pharmacological data across studies?
- Bias minimization : Use randomized dosing and blinded outcome assessment in animal models, as outlined in Risk of Bias (RoB) frameworks .
- Meta-analysis : Aggregate data from multiple in vitro/in vivo studies to identify trends, adjusting for variables like cell line heterogeneity or solvent effects .
Q. How are structural modifications optimized to improve target selectivity?
- SAR libraries : Synthesize analogs with variations in the methoxy, cyano, or fluorophenyl groups.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., cyano group) using MOE or Discovery Studio .
- ADMET profiling : Predict metabolic stability (e.g., CYP450 interactions) and toxicity (e.g., Ames test) early in design .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
